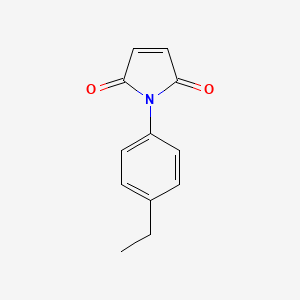

N-(4-Ethylphenyl)maleimide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHFKZQDVQILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335015 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76620-00-3 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Ethylphenyl)maleimide: Properties, Reactivity, and Applications

Abstract

N-(4-Ethylphenyl)maleimide is a versatile chemical reagent characterized by its N-substituted maleimide ring. This structure imparts a high degree of reactivity, particularly towards thiol groups, making it an invaluable tool in bioconjugation, polymer chemistry, and drug discovery. The ethylphenyl group modulates its solubility and electronic properties, offering distinct advantages over simpler N-alkyl or N-phenyl maleimides. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an exploration of its chemical reactivity with mechanistic insights, and a survey of its principal applications. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Physicochemical Properties

This compound, also known as 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione, is a solid at room temperature.[1] The core of its functionality lies in the maleimide group—a five-membered ring containing a reactive carbon-carbon double bond that is highly susceptible to nucleophilic attack. The N-substituent, a 4-ethylphenyl group, enhances hydrophobicity compared to unsubstituted N-phenylmaleimide and influences the reactivity of the maleimide ring.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 76620-00-3 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2][3] |

| Molecular Weight | 201.22 g/mol | [1][2] |

| Appearance | Solid (typically light yellow crystals) | [4] |

| Melting Point | 65-66 °C | [1] |

| Boiling Point | 342.3 ± 21.0 °C (Predicted) | [1] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents like THF, DMF, and Chloroform. Limited solubility in water. | [5][6] |

| pKa | -0.22 ± 0.20 (Predicted) | [1] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves a two-step, one-pot reaction starting from 4-ethylaniline and maleic anhydride.[4] This procedure first forms the intermediate maleanilic acid, which is then cyclized via dehydration to yield the final imide product.

Experimental Protocol: Synthesis

-

Step 1: Formation of N-(4-Ethylphenyl)maleanilic Acid.

-

In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.

-

Slowly add a solution of maleic anhydride (1.0 eq) in the same solvent dropwise while stirring at room temperature.

-

The intermediate maleanilic acid will often precipitate from the solution. Stir for 30-60 minutes to ensure complete reaction. The intermediate can be filtered and used directly or carried forward in the same pot.[4]

-

-

Step 2: Cyclization to this compound.

-

To the slurry of the intermediate, add anhydrous sodium acetate (0.2-0.5 eq) as a catalyst.[7]

-

Add acetic anhydride (3.0-5.0 eq) to the mixture. This serves as both the dehydrating agent and a solvent.

-

Heat the reaction mixture to 60-100 °C and maintain for 1-2 hours, monitoring by TLC until the starting material is consumed.[7][8]

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Experimental Protocol: Purification

-

Recrystallization: The crude product can be effectively purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield light yellow crystals.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols.

The Thiol-Maleimide Michael Addition

This is the most significant reaction for this compound, forming the basis of its utility in bioconjugation. The reaction is highly chemoselective for thiols (e.g., from cysteine residues in proteins) over other nucleophilic groups like amines (e.g., lysine) at a physiological pH range of 6.5-7.5.[9]

-

Mechanism: The reaction proceeds via a conjugate Michael addition. A nucleophilic thiolate anion (RS⁻) attacks one of the carbons of the maleimide double bond, forming a stable thiosuccinimide thioether linkage.[9][10] The reaction is rapid and typically requires no catalyst.

-

Causality of pH Choice: The reaction rate is pH-dependent. At pH < 6.5, the thiol (RSH) is largely protonated, reducing the concentration of the more nucleophilic thiolate anion (RS⁻) and slowing the reaction. At pH > 7.5, competing hydrolysis of the maleimide ring itself can become significant, and reaction with amines becomes more likely. Therefore, a pH of ~7 is optimal for maximizing selectivity and rate.[5]

-

Stability and Reversibility: While the resulting thioether bond is generally considered stable, it can undergo a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione.[11][12] However, N-aryl maleimides, such as this compound, form conjugates that are reported to be more stable and less prone to this reversal compared to N-alkyl maleimides. This is a critical advantage for in vivo applications.[5]

Reaction Mechanism Diagram

Caption: Mechanism of the thiol-maleimide Michael addition reaction.

Core Applications in Research and Development

Bioconjugation and Protein Labeling

The high selectivity of the maleimide group for cysteine residues makes this compound a premier reagent for site-specific protein modification.[5][] This is fundamental to creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing enzymes onto surfaces.[9] The ethylphenyl group provides a hydrophobic handle that can be useful for subsequent interactions or for modulating the properties of the final conjugate.

Protocol: Labeling a Cysteine-Containing Peptide

-

Preparation: Dissolve the cysteine-containing peptide in a degassed phosphate buffer (50 mM, pH 7.0). Dissolve a 1.2-fold molar excess of this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO.

-

Conjugation: Add the maleimide solution to the peptide solution with gentle stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.

-

Purification: Purify the resulting conjugate using reverse-phase HPLC to separate it from unreacted starting materials and quenching agent.

-

Validation: Confirm the successful conjugation and determine the molecular weight of the product using mass spectrometry (e.g., ESI-MS).

Polymer Chemistry

This compound can act as a monomer or a comonomer in polymerization reactions. Polymers incorporating this moiety are noted for their high thermal stability.[6] The maleimide double bond can participate in free-radical polymerization. Furthermore, the pendant ethylphenyl group can be further functionalized, and the maleimide ring itself can be used as a reactive site for cross-linking or post-polymerization modification.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, the maleimide scaffold is a well-known "warhead" for covalent inhibitors. By incorporating this compound into a larger molecule designed to bind to the active site of a target enzyme, a covalent bond can be formed with a nearby cysteine residue, leading to irreversible inhibition. This strategy has been employed in the development of inhibitors for various enzymes, including lipases and kinases.[4]

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic techniques is typically employed.

-

¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include a singlet for the two equivalent protons on the maleimide double bond (HC=CH) around δ 6.8 ppm, aromatic protons in the δ 7.2-7.4 ppm region, and the ethyl group signals (a quartet around δ 2.7 ppm and a triplet around δ 1.2 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) of the imide around δ 169-170 ppm and the vinyl carbons (HC=CH) around δ 134 ppm.[14]

-

IR Spectroscopy: Infrared analysis will show a strong absorption band for the imide carbonyl (C=O) stretching around 1700-1710 cm⁻¹.[14]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (201.22 g/mol ), typically showing the molecular ion peak [M]⁺ or [M+H]⁺.[3]

Safety, Handling, and Storage

-

Hazards: this compound is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin irritation.[1] As with many maleimides, it should be considered a potential skin sensitizer.

-

Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[16] The compound is sensitive to moisture and light. Proper storage is essential to prevent hydrolysis and maintain its reactivity.

Conclusion

This compound is a powerful and versatile chemical tool with significant utility across multiple scientific disciplines. Its defining feature is the thiol-reactive maleimide group, which enables highly selective and efficient covalent bond formation under mild conditions. The N-aryl substitution provides enhanced stability to the resulting conjugate, a critical feature for in vivo applications. By understanding its fundamental properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and effectively apply this compound to advance their projects in bioconjugation, materials science, and therapeutic development.

References

- This compound | C12H11NO2 | CID 522624 - PubChem - NIH. [Link]

- This compound - LookChem. [Link]

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug

- SAFETY D

- Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. [Link]

- Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC - NIH. [Link]

- N-(4-Ethoxyphenyl)maleimide | C12H11NO3 | CID 29407 - PubChem. [Link]

- Supplementary Information - The Royal Society of Chemistry. [Link]

- Synthesis of N-(4-hydroxypheneyl)maleimide (I),...

- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchG

- Tunable degradation of maleimide-thiol adducts in reducing environments - PMC - NIH. [Link]

- N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem - NIH. [Link]

- Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry labor

- New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC - NIH. [Link]

- Improving the Stability of Maleimide–Thiol Conjug

- Chemical Properties of this compound (CAS 76620-00-3) - Cheméo. [Link]

- Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508 - MDPI. [Link]

- N-(4-Methylphenyl)maleimide - CAS Common Chemistry. [Link]

- Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate - International Journal of Science and Research Methodology. [Link]

- Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF - ResearchG

- Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization.

- Synthesis on N-Alkylated Maleimides - ResearchG

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C12H11NO2 | CID 522624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. mdpi.com [mdpi.com]

- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 7. tandfonline.com [tandfonline.com]

- 8. lookchem.com [lookchem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. bachem.com [bachem.com]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creativepegworks.com [creativepegworks.com]

- 14. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. merckmillipore.com [merckmillipore.com]

Introduction: The Versatility of a Substituted Maleimide

An In-Depth Technical Guide to N-(4-Ethylphenyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 76620-00-3, is a highly functionalized aromatic maleimide derivative.[1][2][3] While a specific molecule, it represents a critical class of reagents that are foundational to modern bioconjugation, advanced polymer science, and targeted therapeutics.[4][5][6] Its utility is anchored in the maleimide group—an unsaturated imide ring that exhibits remarkable reactivity and selectivity, particularly towards sulfhydryl (thiol) groups.[7][8][9] The N-linked 4-ethylphenyl substituent imparts specific physicochemical properties, such as increased hydrophobicity and altered electronic characteristics, which can be strategically leveraged to influence the solubility, stability, and biological interactions of the resulting conjugates or materials.

This guide provides a comprehensive technical overview of this compound, moving from its core chemical principles and synthesis to its practical applications, with a focus on the causal reasoning behind experimental design and protocol execution.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is paramount for its effective application. The key characteristics of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 76620-00-3 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][3] |

| Molecular Weight | 201.22 g/mol | [1][2][3] |

| IUPAC Name | 1-(4-ethylphenyl)pyrrole-2,5-dione | [1] |

| Appearance | Light yellow crystalline solid | [10] |

| Melting Point | 65-66 °C | [2][11] |

| Boiling Point | 342.3 ± 21.0 °C (Predicted) | [2] |

| Density | 1.233 ± 0.06 g/cm³ (Predicted) | [2] |

Table 2: Spectroscopic Data Summary

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to ethyl protons (triplet, quartet), aromatic protons, and a characteristic singlet for the two equivalent maleimide protons (CH =CH ). | [1] |

| ¹³C NMR | Resonances for the ethyl group carbons, aromatic carbons, maleimide vinyl carbons (C=C ), and imide carbonyl carbons (C =O). | [1][12] |

| IR Spectroscopy | Characteristic absorption bands for imide C=O stretching and C=C double bond stretching. | [1] |

| Mass Spectrometry | Expected molecular ion peak corresponding to the exact mass (201.0790 Da). | [1] |

Synthesis of N-Aryl Maleimides: A Two-Step Approach

The synthesis of N-aryl maleimides like this compound is a well-established, two-step process that is both robust and adaptable.[13][14][15] Understanding this synthesis is crucial for researchers who may need to create custom derivatives.

-

Step 1: Maleamic Acid Formation. The process begins with the nucleophilic attack of an aniline derivative, in this case, 4-ethylaniline, on maleic anhydride. This acylation reaction is typically performed in a non-polar solvent like diethyl ether at room temperature, leading to the formation of the N-(4-ethylphenyl)maleamic acid intermediate, which often precipitates from the reaction mixture.[13][14]

-

Step 2: Cyclodehydration. The maleamic acid intermediate is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in acetic anhydride with a catalytic amount of sodium acetate.[13][15] The acetic anhydride acts as both the solvent and the dehydrating agent. After the reaction, the mixture is typically poured into ice water to precipitate the final this compound product, which can then be purified by recrystallization.[15]

Caption: General synthetic workflow for this compound.

The Cornerstone of Utility: The Thiol-Maleimide Reaction

The vast utility of this compound stems from the highly efficient and selective reaction of its maleimide group with thiols. This reaction is a cornerstone of bioconjugation.[8][9]

Mechanism: A Michael Addition

The thiol-maleimide reaction proceeds via a Michael addition mechanism.[8][9][16] A nucleophilic thiolate anion (RS⁻), formed by the deprotonation of a thiol (RSH), attacks one of the electron-deficient carbons of the maleimide's double bond. This forms a stable, covalent thioether bond, resulting in a thiosuccinimide product.[7][16]

Caption: Mechanism of the Thiol-Maleimide Michael Addition reaction.

Critical Reaction Parameters

-

pH Control is Paramount: The reaction rate and selectivity are highly pH-dependent. The optimal range is typically between pH 6.5 and 7.5.[7][8][9] In this window, a sufficient concentration of the reactive thiolate anion exists, while minimizing the competing reaction of amines (e.g., from lysine residues), which becomes significant at pH values above 7.5.[7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7][8]

-

Stability and Reversibility: While the resulting thiosuccinimide bond is generally considered stable, it can undergo a retro-Michael reaction, especially in the presence of other nucleophilic thiols like glutathione, which is abundant in vivo.[4][17] This potential for thiol exchange is a critical consideration in drug delivery, as it could lead to premature payload release.

-

Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid. This hydrolysis is accelerated at higher pH.[7] Therefore, aqueous solutions of maleimide reagents should be prepared fresh and used promptly. The thiosuccinimide product can also hydrolyze, but this ring-opened adduct is stable and no longer subject to retro-Michael addition.[7]

Core Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable tool across several scientific disciplines.

Bioconjugation and Protein Labeling

Site-selective modification of proteins is essential for studying their function, tracking their location, and creating protein-based therapeutics. Maleimides are among the most-used reagents for this purpose due to their high selectivity for cysteine residues.[4][5][6]

Workflow: Labeling a Cysteine-Containing Protein

The following protocol outlines a general procedure for labeling a protein with this compound. The ethylphenyl group can serve as a hydrophobic tag or as a component of a larger functional moiety being attached.

Caption: Experimental workflow for protein labeling with a maleimide reagent.

Detailed Protocol Steps:

-

Protein Preparation:

-

Rationale: The protein must be in a thiol-free, amine-free buffer (e.g., PBS or HEPES) at a pH of 6.5-7.5 to ensure selectivity.

-

Procedure: If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not contain a thiol and thus won't compete in the subsequent reaction. Remove the reducing agent via dialysis or a desalting column.

-

-

Reagent Solution:

-

Rationale: this compound has poor aqueous solubility. A concentrated stock solution must be prepared in a water-miscible organic solvent like DMSO or DMF.

-

Procedure: Prepare a 10-100 mM stock solution immediately before use to minimize hydrolysis.

-

-

Conjugation:

-

Rationale: A molar excess of the maleimide reagent is used to drive the reaction to completion. The exact excess depends on the protein's reactivity and concentration.

-

Procedure: Slowly add the required volume of the maleimide stock solution to the stirring protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Rationale: It is critical to remove unreacted maleimide and any reaction byproducts.

-

Procedure: Use size-exclusion chromatography (SEC), dialysis, or tangential flow filtration to separate the labeled protein conjugate from small-molecule contaminants.

-

-

Characterization:

-

Rationale: The success of the conjugation must be verified.

-

Procedure: Use mass spectrometry (e.g., ESI-MS) to confirm the mass increase corresponding to the addition of the this compound moiety. SDS-PAGE can show a mobility shift, and UV-Vis spectroscopy can be used if the attached moiety has a chromophore.

-

Antibody-Drug Conjugates (ADCs)

Maleimide chemistry is a validated and widely used strategy for linking potent cytotoxic drugs to monoclonal antibodies, forming ADCs for targeted cancer therapy.[6][8][18][] In this context, the maleimide group acts as the chemical handle to attach a linker-drug payload to cysteine residues on the antibody, which can be naturally occurring or engineered. The N-(4-ethylphenyl) group would be part of the linker structure, influencing properties like stability and clearance.

Polymer and Materials Science

Maleimide derivatives are valuable monomers in polymer chemistry.[5][20]

-

Thermoset Polymers: Bismaleimides are used to create high-performance thermoset resins with high thermal stability, suitable for aerospace and electronics applications.[4]

-

Self-Healing Materials: The maleimide group can act as a dienophile in reversible Diels-Alder reactions with dienes like furan.[20] Polymers incorporating these functionalities can be designed to be "self-healing," where thermal stimulus reverses the cross-links, allows the material to flow and heal cracks, and then re-forms the cross-links upon cooling.[20]

Drug Discovery

The maleimide ring can serve as a covalent "warhead" in drug design.[13][21] By incorporating it into a molecule designed to bind to the active site of a target enzyme, it can form an irreversible covalent bond with a nearby cysteine residue, leading to potent and prolonged inhibition. N-substituted maleimides have been investigated as inhibitors of enzymes like monoglyceride lipase and topoisomerase II.[13][21] The N-(4-ethylphenyl) group plays a crucial role in this context, contributing to the non-covalent binding affinity and selectivity required to position the maleimide warhead correctly for reaction.

Safety and Handling

According to safety data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1][10] It may also cause skin and respiratory irritation.[10]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[10]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its power lies in the predictable, selective, and efficient reactivity of the maleimide group, complemented by the modulating influence of the N-aryl substituent. For researchers in drug development, diagnostics, and materials science, a deep understanding of its reaction mechanism, the critical parameters that govern its use, and its potential applications provides a robust foundation for designing next-generation conjugates and functional materials. By mastering the principles outlined in this guide, scientists can confidently harness the capabilities of this compound to achieve their research and development objectives.

References

- Royal Society of Chemistry. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity.

- Wikipedia. (n.d.). Maleimide.

- ResearchGate. (n.d.). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- SPECIFIC POLYMERS. (2022, January 28). Maleimide | Platform function for innovative materials.

- ResearchGate. (n.d.). Synthetic Studies of Maleimide Derivatives for Bioconjugates Polymers by RAFT polymerization.

- LookChem. (n.d.). This compound.

- Wiley Online Library. (n.d.). The Chemistry of Maleimide and Its Derivatives. II. Maleimide and N-Methylolmaleimide.

- ACS Publications. (n.d.). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors.

- National Center for Biotechnology Information. (n.d.). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. PMC.

- ResearchGate. (n.d.). Synthesis of N-(4-hydroxypheneyl)maleimide (I),....

- ResearchGate. (2025, August 10). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs.

- PubMed. (2018, August 15). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies.

- National Center for Biotechnology Information. (n.d.). Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems.

- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.

- Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory.

- National Center for Biotechnology Information. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. PMC.

- National Institutes of Health. (2013, October 9). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes.

- PubMed. (2002, May). Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition.

- Theranostics. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals.

- National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)maleimide. PubChem Compound Database.

- SpectraBase. (n.d.). N-(p-ethylphenyl)maleimide - Optional[13C NMR].

- YouTube. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction.

- ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3).

- Cengage. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- YouTube. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS.

Sources

- 1. This compound | C12H11NO2 | CID 522624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Maleimide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound|lookchem [lookchem.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. farm.ucl.ac.be [farm.ucl.ac.be]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. bachem.com [bachem.com]

- 17. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 20. Maleimide | Platform function for innovative materials [specificpolymers.com]

- 21. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of N-Substituted Maleimides in Advanced Applications

An In-Depth Technical Guide to the Synthesis of N-(4-Ethylphenyl)maleimide from Maleic Anhydride

N-substituted maleimides are a cornerstone class of reagents, prized for their versatile reactivity and foundational role in materials science, medicinal chemistry, and bioconjugation.[1] Their defining feature, an electron-deficient carbon-carbon double bond, makes them exceptional Michael acceptors, particularly for reactions with thiols.[1] This specific reactivity is extensively leveraged in the development of Antibody-Drug Conjugates (ADCs), where maleimides serve as critical linkers to attach cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.[2][3] Furthermore, their utility extends to the synthesis of advanced polymers and hydrogels with tailored properties.[4]

This compound, a specific derivative, offers a valuable building block for these applications, combining the reactive maleimide core with a hydrophobic ethylphenyl group that can modulate solubility and interaction with biological targets.[5] This guide, designed for researchers and drug development professionals, provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice.

Reaction Principle and Mechanism: A Two-Step Pathway to the Imide Core

The synthesis of N-aryl maleimides from maleic anhydride is a robust and widely adopted two-step process.[1][6] This method ensures high yields and purity by separating the initial amine acylation from the subsequent ring closure.

Step 1: Formation of the Maleamic Acid Intermediate The first step is a rapid and typically quantitative acylation reaction. The primary amine of 4-ethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring to form the corresponding N-(4-Ethylphenyl)maleamic acid. This reaction is often exothermic and proceeds readily at room temperature in a suitable solvent.[7][8]

Step 2: Cyclodehydration to this compound The second, and more critical, step is the cyclodehydration of the maleamic acid intermediate. This intramolecular condensation reaction closes the five-membered imide ring by eliminating a molecule of water. The most common and effective method for this transformation involves heating the maleamic acid in acetic anhydride with a catalytic amount of anhydrous sodium acetate.[8][9][10] Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to facilitate the ring closure.[11]

Recent advancements have demonstrated that microwave-assisted synthesis can dramatically reduce reaction times for this step from hours to minutes, offering a greener and more efficient alternative to conventional heating.[8][12][13][14]

Detailed Experimental Protocol

This protocol is a robust method adapted from established procedures for N-aryl maleimide synthesis.[8][9][10]

Part A: Synthesis of N-(4-Ethylphenyl)maleamic Acid

-

Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9.8 g (0.1 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir until all solids have dissolved.

-

Amine Addition: Prepare a solution of 12.1 g (0.1 mol) of 4-ethylaniline in 40 mL of anhydrous diethyl ether. Add this solution to the dropping funnel.

-

Reaction: Add the 4-ethylaniline solution dropwise to the stirred maleic anhydride solution over 20-30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction. A thick, cream-colored precipitate will form almost immediately.

-

Completion and Isolation: After the addition is complete, continue stirring the resulting suspension at room temperature for 1 hour to ensure the reaction goes to completion.

-

Filtration: Cool the mixture in an ice bath for 15 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product, N-(4-Ethylphenyl)maleamic acid, in a vacuum oven or air-dry. The yield is typically nearly quantitative (97-99%).[9] The product is generally of sufficient purity to be used in the next step without further purification.

Part B: Synthesis of this compound (Cyclodehydration)

-

Reaction Setup: In a 250 mL round-bottom flask, create a slurry by combining the N-(4-Ethylphenyl)maleamic acid (e.g., 21.9 g, 0.1 mol) from Part A, 3.0 g of anhydrous sodium acetate, and 60 mL of acetic anhydride.[8][10] The sodium acetate must be anhydrous to prevent unwanted side reactions.

-

Heating: Heat the mixture with stirring in an oil bath set to 80-100 °C for 45-60 minutes.[8][10] The slurry should dissolve, and the solution color may change.

-

Precipitation: After cooling the reaction mixture to near room temperature, pour it slowly and with vigorous stirring into a large beaker containing approximately 400 mL of an ice/water mixture. This step hydrolyzes the excess acetic anhydride and precipitates the crude this compound, which is significantly less soluble in water than the reagents.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold water until the scent of acetic acid is gone.

-

Drying: Dry the crude product thoroughly. A typical crude yield is in the range of 75-85%.[9]

Purification and Characterization

Purification The most common method for purifying N-aryl maleimides is recrystallization.[8][9] Ethanol is a suitable solvent for this compound. The crude product is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of crystalline product. For applications requiring exceptionally high purity, silica gel column chromatography can be employed.[15]

Characterization The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Result for this compound |

| Appearance | Yellowish crystalline solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 4H, Ar-H), δ ~6.8 (s, 2H, -CH=CH- of maleimide), δ ~2.7 (q, 2H, -CH₂-), δ ~1.25 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), δ ~135-145 (Ar-C), δ ~134 (-CH=CH-), δ ~128-129 (Ar-CH), δ ~28 (-CH₂-), δ ~15 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~1710 cm⁻¹ (symmetric C=O stretch), ~3100 cm⁻¹ (=C-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch)[16][17] |

Quantitative Data Summary

The following table provides a summary of the quantities for a representative synthesis based on 0.1 moles of starting material.

| Parameter | Maleic Anhydride | 4-Ethylaniline | N-(4-Ethylphenyl)maleamic acid | Acetic Anhydride | Sodium Acetate | This compound |

| Molar Mass ( g/mol ) | 98.06 | 121.18 | 219.24 | 102.09 | 82.03 | 201.22[5] |

| Amount (mol) | 0.1 | 0.1 | ~0.1 | ~0.6 (excess) | ~0.04 (catalytic) | - |

| Mass (g) | 9.8 | 12.1 | ~21.9 | 61.2 | 3.0 | - |

| Typical Yield | - | - | >95% | - | - | 75-85% (after recrystallization) |

| Reaction Temp. | Room Temp. | Room Temp. | - | 80-100 °C | 80-100 °C | - |

| Reaction Time | 1 hour | 1 hour | - | 1 hour | 1 hour | - |

Safety and Handling Precautions

-

Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.

-

4-Ethylaniline is toxic if swallowed, in contact with skin, or if inhaled.

-

Acetic anhydride is flammable, corrosive, and causes severe skin burns and eye damage.[10]

-

All manipulations should be performed in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Conclusion

The two-step synthesis of this compound from maleic anhydride and 4-ethylaniline is a reliable and efficient method suitable for laboratory-scale production. The process, involving the formation of a stable maleamic acid intermediate followed by a robust cyclodehydration step, provides good yields of the target compound. Proper purification by recrystallization ensures a product of high purity, suitable for demanding applications in drug development and materials science. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize this valuable synthesis.

References

- Microwave-Assisted Synthesis of N-Substituted Maleimide Derivatives as Exogenous Antioxidant Agents. P-20.

- N-Phenylmaleimide. Organic Syntheses Procedure.

- Synthesis of N-arylmaleimides.

- Synthesis and biological activity of some maleimide deriv

- Microwave-assisted synthesis and biological evaluation of 3,4-diaryl maleic anhydride/N-substituted maleimide derivatives as combretastatin A-4 analogues. PubMed. (2015-02-01).

- Synthesis of N-substituted maleimides. American Chemical Society - ACS Fall 2025. (2022-03-21).

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjug

- New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A.

- Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay. Morressier. (2021-08-26).

- Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. (2019-10-02).

- Purification method of n-substituted maleimide.

- The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... Homework.Study.com.

- Synthesis of maleanilic acid. PrepChem.com.

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. (2020-10-27).

- Substituted maleimide‐based materials in drug delivery applications a)... | Download Scientific Diagram.

- Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. (2019-05-29).

- This compound. PubChem - NIH. (CID 522624).

- FT-IR data of synthesized maleimide derivatives (N1-N4).

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. This compound | C12H11NO2 | CID 522624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. books.rsc.org [books.rsc.org]

- 11. homework.study.com [homework.study.com]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. Synthesis of N-substituted maleimides - American Chemical Society [acs.digitellinc.com]

- 14. Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay [morressier.com]

- 15. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. researchgate.net [researchgate.net]

N-(4-Ethylphenyl)maleimide molecular weight and formula

An In-depth Technical Guide to N-(4-Ethylphenyl)maleimide for Advanced Research Applications

Abstract

This compound is an N-substituted maleimide derivative that serves as a valuable reagent in chemical biology, drug discovery, and materials science. The core utility of this compound is derived from the maleimide functional group, a strained α,β-unsaturated carbonyl system that exhibits high reactivity and specificity toward sulfhydryl (thiol) groups. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, core reactivity, synthesis protocols, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering expert insights into its use as a bioconjugation linker, a covalent inhibitor, and a synthetic building block.

Core Physicochemical Properties

This compound is a solid organic compound characterized by a central maleimide ring attached to a 4-ethylphenyl substituent via a nitrogen atom. The ethyl group provides a degree of hydrophobicity that can influence solubility and interaction with biological macromolecules. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [1][2][4] |

| CAS Number | 76620-00-3 | [2][4] |

| IUPAC Name | 1-(4-ethylphenyl)pyrrole-2,5-dione | [1] |

| Synonyms | 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione | [2][4] |

| Melting Point | 65-66 °C | [4][5] |

| Appearance | Solid (typically crystalline) | N/A |

The Chemistry of Maleimide: Reactivity and Mechanism

The utility of this compound is dominated by the electrophilic nature of the maleimide double bond. Its reactivity is central to its function in bioconjugation and covalent ligand design.

The Thiol-Michael Addition Reaction

Maleimides react with thiols via a chemoselective Michael addition, forming a stable carbon-sulfur bond.[6][] This reaction is exceptionally efficient for several reasons: the cis-conformation of the carbonyl groups and the inherent ring strain enhance the electrophilicity of the double bond, allowing the reaction to proceed rapidly without a catalyst.[6]

The reaction is highly specific for thiols, particularly the side chains of cysteine residues in proteins, within a pH range of 6.5 to 7.5.[6] At this pH, the thiol exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the maleimide. The reaction rate with amines at neutral pH is approximately 1,000 times slower, ensuring high selectivity in complex biological mixtures.[6]

Caption: Mechanism of Thiol-Michael addition with this compound.

Critical Stability Considerations

While the resulting thiosuccinimide bond is generally stable, its integrity is a critical factor in drug development.

-

Retro-Michael Reaction: The thiol-Michael addition is reversible. The thiosuccinimide product can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This can be followed by thiol exchange with other accessible thiols (e.g., glutathione in vivo), potentially causing off-target effects.[6][8][9]

-

Hydrolysis: The thiosuccinimide ring is susceptible to hydrolysis under aqueous or high pH conditions, opening to form a stable, non-reversible thio-succinamic acid.[8] While this prevents the retro-Michael reaction, it results in a structurally different final product.

-

Thiazine Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine, the adjacent free amino group can attack the succinimide carbonyls. This leads to an intramolecular rearrangement, forming a stable six-membered thiazine ring.[10] This side reaction is pH-dependent and can be avoided by performing the conjugation at acidic pH or if the N-terminus is acetylated.[9][10]

Synthesis of this compound

N-substituted maleimides are typically synthesized via a two-step process starting from maleic anhydride and a primary amine. This method is robust, high-yielding, and adaptable to various substituted anilines.[11][12]

Caption: Two-step synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing N-aryl maleimides.[11][12][13]

Step 1: Synthesis of N-(4-Ethylphenyl)maleamic Acid

-

In a flask, dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent, such as diethyl ether or dimethylformamide (DMF).

-

In a separate vessel, dissolve 4-ethylaniline (1.0 eq) in the same solvent.

-

Add the 4-ethylaniline solution dropwise to the maleic anhydride solution at room temperature with continuous stirring.

-

Stir the reaction mixture for 2-4 hours. The N-(4-Ethylphenyl)maleamic acid intermediate will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove unreacted starting materials.

-

Dry the intermediate product under vacuum.

Step 2: Cyclodehydration to this compound

-

Create a slurry by combining the dried N-(4-Ethylphenyl)maleamic acid (1.0 eq) with anhydrous sodium acetate (approx. 0.3 eq) in acetic anhydride (approx. 5-10 eq).

-

Heat the mixture to 70-100 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.

-

After completion, pour the hot reaction mixture into a beaker containing ice-cold water and stir vigorously to precipitate the crude product and hydrolyze excess acetic anhydride.

-

Collect the solid this compound by vacuum filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The predictable and selective reactivity of this compound makes it a versatile tool for covalently modifying biomolecules and building complex molecular architectures.

Bioconjugation and Protein Labeling

The primary application is the site-specific modification of proteins and peptides. By targeting native or engineered cysteine residues, researchers can attach a variety of functional payloads.

-

Fluorescent Labeling: Conjugating a fluorescent dye to a protein for imaging studies.

-

PEGylation: Attaching polyethylene glycol (PEG) chains to improve the solubility and pharmacokinetic profile of therapeutic proteins.

-

Antibody-Drug Conjugates (ADCs): Serving as a linker to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[6] The ethylphenyl group can contribute to the overall hydrophobicity of the linker-drug complex, potentially influencing ADC stability and cell permeability.

Covalent Enzyme Inhibition

N-substituted maleimides can act as irreversible covalent inhibitors by targeting cysteine residues within the active site of an enzyme. The N-aryl substituent plays a crucial role in directing the molecule to the target binding pocket. For example, a study on N-alkylphenylmaleimides demonstrated their potential as inhibitors of monoglyceride lipase (MGL), where the nature and position of the alkyl group on the phenyl ring influenced inhibitory potency.[11] The ethyl group in the 4-position of this compound would similarly contribute to the specific binding interactions required for targeted inhibition.

Polymer and Materials Science

The reactive double bond of the maleimide ring can participate in polymerization reactions. Bismaleimides, which contain two maleimide groups, are common monomers for producing high-performance thermosetting polyimides known for their excellent thermal stability. This compound can be used to functionalize polymer chains or surfaces, introducing specific properties or providing handles for subsequent chemical modifications.[14]

Conclusion

This compound is more than a simple chemical reagent; it is a precision tool for molecular engineering. Its well-defined reactivity, centered on the thiol-Michael addition, provides a reliable method for the site-specific covalent modification of biomolecules. For professionals in drug development, understanding its synthesis, reactivity, and the stability of its conjugates is essential for designing effective therapeutics, from targeted ADCs to novel covalent inhibitors. Its utility in materials science further underscores its versatility, making it a compound of significant interest across multiple scientific disciplines.

References

- PubChem. This compound.

- PubChemLite. This compound (C12H11NO2). [Link]

- LookChem. This compound. [Link]

- Mancini, A., et al. (2013). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry.

- Mohammed, Y. S., & Mustapha, A. N. (2010). Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules. [Link]

- ResearchGate. Synthesis of N-(4-hydroxypheneyl)maleimide (I), N-(4-methylpheneyl)maleimide (II), I(a-c) and II(a-c). [Link]maleimide_I_N-4-methylpheneyl)maleimide_II_Ia-c_and_IIa-c)

- Bioconjugate Technology Blog. (2024).

- PubChem. N-(4-Methylphenyl)maleimide.

- Taylor & Francis Online. (2019).

- MDPI. (2023).

- Google Patents. EP0403240A1 - Preparation process of N-substituted maleimides.

- National Institutes of Health. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Peptide Science. [Link]

- Royal Society of Chemistry. (2017). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie. [Link]

- National Institutes of Health. (2020). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.

- MDPI. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. [Link]

- ResearchGate. (2020).

- MDPI. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules. [Link]

Sources

- 1. This compound | C12H11NO2 | CID 522624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C12H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. mdpi.com [mdpi.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Introduction: Beyond Conventional Bioconjugation

An In-Depth Technical Guide to the Reactivity of N-Aryl Maleimides with Thiols

The covalent modification of biomolecules is a foundational pillar of modern drug development, diagnostics, and materials science. Among the array of chemical tools available, the Michael addition reaction between a maleimide and a thiol has long been a workhorse, prized for its rapid kinetics and high chemoselectivity for cysteine residues under physiological conditions.[1][2] This reaction is a cornerstone in the construction of Antibody-Drug Conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes.[3][4]

However, the stability of the resulting N-alkyl thiosuccinimide linkage has been a persistent challenge. The adduct is susceptible to a retro-Michael reaction, particularly in the thiol-rich environment of plasma, which can lead to premature payload release and off-target toxicity.[3][5][6] This guide focuses on a pivotal evolution in maleimide chemistry: the use of N-aryl maleimides. These reagents offer a sophisticated solution to the instability problem, enhancing the robustness of the conjugate through controlled electronic effects that favor a stabilizing, irreversible transformation over the reversible deconjugation pathway.[7][8]

This document provides an in-depth exploration of the core chemistry, kinetics, and practical application of N-aryl maleimides. It is designed for researchers, chemists, and drug development professionals seeking to leverage this advanced conjugation strategy to create more stable and effective bioconjugates.

The Core Reaction: Thiol-Maleimide Michael Addition

The fundamental reaction is a Michael-type addition. It proceeds when a nucleophilic thiolate anion (RS⁻) attacks one of the electrophilic carbons of the α,β-unsaturated system within the maleimide ring.[1][9] This forms a stable covalent thiosuccinimide thioether linkage. The reaction is highly efficient, often considered a "click" reaction, due to its speed and specificity under mild, aqueous conditions.[1][9]

The Critical Role of pH

The reaction rate is profoundly dependent on pH. The reactive species is the thiolate anion, not the protonated thiol. Therefore, the reaction rate increases as the pH approaches and surpasses the pKa of the thiol (typically ~8.5 for cysteine). However, a compromise is essential.

-

Below pH 6.5: The concentration of the reactive thiolate anion is low, leading to a significant decrease in the reaction rate.[10]

-

pH 6.5 - 7.5: This is the optimal range for achieving high selectivity. In this window, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine residues).[6][11]

-

Above pH 7.5: The reaction becomes less selective. The deprotonation of primary amines leads to competitive side reactions.[6] Furthermore, the maleimide ring itself becomes increasingly susceptible to direct hydrolysis, rendering it unreactive towards thiols.[2][6]

The choice of pH is therefore the primary experimental parameter to balance reaction speed with chemoselectivity. For most protein conjugations, a pH of 7.0-7.4 is the standard starting point.

The N-Aryl Advantage: Engineering Adduct Stability

The defining feature of N-aryl maleimides is their ability to mitigate the primary failure mode of traditional N-alkyl maleimide conjugates: the retro-Michael reaction.

Instability Pathways of the Thiosuccinimide Adduct

Once the initial thiosuccinimide adduct is formed, it exists at a crossroads of two competing pathways.

-

Retro-Michael Reaction (Reversible): This base-catalyzed elimination reaction cleaves the thioether bond, reverting to the original thiol and maleimide.[12][13] In a biological milieu rich in endogenous thiols like glutathione or albumin, the released maleimide-payload can react with these off-target molecules, leading to loss of efficacy and potential toxicity.[6][12]

-

Thiosuccinimide Ring Hydrolysis (Irreversible): The succinimide ring can be irreversibly opened by hydrolysis to form a stable maleamic acid thioether.[13][14] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate.[14][15]

With conventional N-alkyl maleimides, the rate of hydrolysis at physiological pH is often too slow to compete effectively with the retro-Michael reaction.[14]

The N-Aryl Solution: Accelerated Hydrolysis

Substituting the alkyl group on the maleimide nitrogen with an aryl group fundamentally alters the electronic properties of the system. The electron-withdrawing nature of the N-aryl substituent increases the electrophilicity of the adjacent carbonyl carbons. This has two beneficial effects:

-

Faster Conjugation: N-aryl maleimides have been shown to react faster with thiols compared to their N-alkyl counterparts.[16]

-

Accelerated Ring Hydrolysis: Most importantly, the electron-withdrawing effect dramatically accelerates the rate of the stabilizing ring-opening hydrolysis of the thiosuccinimide adduct.[7][8][16]

This accelerated hydrolysis effectively outcompetes the retro-Michael reaction, leading to a rapid, spontaneous conversion of the initial adduct to the final, highly stable ring-opened form. Adding electron-withdrawing groups, such as fluorine, to the phenyl ring can further enhance this effect.[7]

Caption: Reaction pathways for N-aryl maleimide-thiol conjugation.

Quantitative Comparison: N-Aryl vs. N-Alkyl Maleimides

The superiority of N-aryl maleimides for creating stable conjugates is best illustrated by comparing their kinetic parameters with traditional N-alkyl maleimides.

| Parameter | N-Alkyl Maleimide Adduct | N-Aryl Maleimide Adduct | N-Fluorophenyl Maleimide Adduct | Rationale & Significance |

| Adduct Hydrolysis Half-life | ~27 hours | ~1.5 hours | ~0.7 hours | The dramatically shorter half-life for N-aryl adducts indicates rapid, spontaneous conversion to the stable, ring-opened form, preventing deconjugation.[7] |

| Conjugate Stability in Serum | 35-67% deconjugation (7 days) | <20% deconjugation (7 days) | <20% deconjugation (7 days) | N-aryl maleimide conjugates exhibit substantially improved stability in a biologically relevant matrix, crucial for therapeutic applications.[8] |

| Relative Conjugation Rate | Slower | Faster | Faster | The electron-withdrawing N-aryl group enhances the electrophilicity of the maleimide double bond, accelerating the initial thiol addition.[16] |

Data collected at pH 7.4, 37°C.[7][8]

Potential Side Reactions and Mitigation Strategies

While highly selective, no chemical reaction is perfect. Awareness of potential side reactions is crucial for troubleshooting and optimization.

-

Thiazine Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks a carbonyl of the succinimide ring. This leads to a transcyclization, forming a stable six-membered thiazine ring.[9][17] This impurity can complicate purification and characterization.

-

Mitigation: This reaction is pH-dependent and is suppressed under acidic conditions (pH < 6.5).[18] If possible, avoid designs that require conjugation to a free N-terminal cysteine.

-

-

Reaction with Amines: As previously discussed, at pH values above 7.5, the reaction loses its selectivity for thiols, and modification of lysine residues can occur.[6]

-

Mitigation: Maintain strict pH control, keeping the reaction pH at or below 7.5.

-

-

Maleimide Hydrolysis (Pre-conjugation): The maleimide starting material itself can hydrolyze in aqueous buffers, especially at higher pH. This inactivates the reagent.

Experimental Protocols

The following protocols provide a validated framework for the successful application of N-aryl maleimide chemistry.

Caption: General experimental workflow for bioconjugation.

Protocol 1: General N-Aryl Maleimide Conjugation to a Protein

This protocol describes a standard method for labeling a thiol-containing protein.

-

Protein Preparation:

-

Dissolve the thiol-containing protein (e.g., antibody, peptide) in a degassed conjugation buffer to a final concentration of 1-10 mg/mL. A common buffer is phosphate-buffered saline (PBS) at pH 7.2-7.4.[12]

-

Causality: Degassing the buffer by bubbling with nitrogen or argon removes dissolved oxygen, which can re-oxidize free thiols to disulfides, rendering them unreactive.[10]

-

-

Disulfide Bond Reduction (if necessary):

-

If the target cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[19]

-

Incubate for 20-30 minutes at room temperature.

-

Causality: TCEP is a preferred reducing agent as it is highly effective and, unlike DTT, does not contain a thiol group itself, meaning it does not need to be removed prior to adding the maleimide.[10]

-

-

Maleimide Reagent Preparation:

-

Prepare a 10 mM stock solution of the N-aryl maleimide reagent in a dry, anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[19]

-

Causality: Storing maleimides in aqueous solution is not recommended due to the risk of hydrolysis.[6] Prepare the stock solution fresh or store in small aliquots under inert gas at -20°C.

-

-

Conjugation Reaction:

-

Add the N-aryl maleimide stock solution to the protein solution to achieve a final molar ratio of 10-20 fold excess of maleimide to protein. This ratio should be optimized for each specific system.[2][10]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.[20]

-

-

Purification:

-

Remove excess, unreacted maleimide reagent and other small molecules from the conjugate solution. Size Exclusion Chromatography (SEC) is the most common method for this separation.

-

Self-Validation: Successful purification is confirmed by analyzing fractions via UV-Vis spectrophotometry. The protein conjugate will elute in the high molecular weight fractions, while the small molecule reagent will elute later.

-

Protocol 2: In Vitro Plasma Stability Assay

This protocol is essential for validating the stability of the final conjugate in a biologically relevant medium.

-

Sample Preparation:

-

Incubate the purified conjugate (e.g., an ADC) in fresh human or rodent plasma at a defined concentration (e.g., 0.1-1 mg/mL) at 37°C.[12]

-

-

Time Points:

-

At designated time points (e.g., 0, 6, 24, 48, 72 hours, and up to 7 days), withdraw an aliquot of the sample.[12]

-

-

Sample Processing & Analysis:

-

Capture the conjugate from the plasma. For antibody-drug conjugates, Protein A affinity beads are commonly used.[12]

-

Analyze the captured conjugate by a suitable method, such as Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS, to determine the Drug-to-Antibody Ratio (DAR).

-

Self-Validation: A stable conjugate, as expected from an N-aryl maleimide, will show minimal to no decrease in the average DAR over the time course of the experiment. An unstable conjugate will show a time-dependent decrease in DAR, indicating drug deconjugation.[8][12]

-

Conclusion

N-aryl maleimides represent a significant advancement in bioconjugation chemistry, directly addressing the critical issue of adduct stability that has challenged traditional N-alkyl maleimide approaches. By leveraging the electron-withdrawing properties of the N-aryl substituent, these reagents promote a rapid and irreversible hydrolytic stabilization of the thiosuccinimide linkage. This mechanism effectively prevents the retro-Michael reaction, minimizing off-target payload migration and leading to bioconjugates with superior stability in biological systems. For researchers and drug developers in fields like ADC therapeutics, where conjugate stability is paramount to safety and efficacy, the adoption of N-aryl maleimide chemistry is not merely an incremental improvement but a crucial step toward creating more robust and reliable products.

References

- Technical Support Center: Thiosuccinimide Linkage Stability. (n.d.). BenchChem.

- Common side reactions of maleimide groups in bioconjugation. (n.d.). BenchChem.

- The Thiol-Maleimide Reaction: A Guide. (2022, February 9). Bachem.

- Ponte, J. F., Sun, X., Yoder, N. C., et al. (n.d.). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate.

- A Comprehensive Technical Guide to the Maleimide-Thiol Michael Addition Reaction. (n.d.). BenchChem.

- Technical Support Center: Enhancing the Stability of Thiosuccinimide Linkages in Bioconjugates. (n.d.). BenchChem.

- Dovgan, I., Kolodych, S., Koniev, O., et al. (2019). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Taylor & Francis Online.

- Technical Support Center: Improving the Stability of the Thiosuccinimide Linkage in Conjugates. (n.d.). BenchChem.

- Maleimide Reaction Chemistry. (n.d.). Vector Labs.

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI.

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24).

- Raycroft, M. A. R., et al. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. ACS Publications.

- Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. (n.d.). ResearchGate.

- Minireview: addressing the retro-michael instability of maleimide bioconjugates. (n.d.). UCL Discovery.

- An In-depth Technical Guide to the Electrophilicity of the Maleimide Group. (n.d.). BenchChem.

- Villain, M. (2021, October 5). Thiazine Formation: The Elucidation of a Thiol-Maleimide Side-Reaction. YouTube.

- Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. (2019, February 5). Research Communities.

- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed.

- Insights into maleimide-thiol conjugation chemistry. (2018, March 9). DSpace.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.

- The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Villain, M., et al. (2021). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PMC.

- An In-depth Technical Guide to the Thiol-Selective Chemistry of the Maleimide Group. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. vectorlabs.com [vectorlabs.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. communities.springernature.com [communities.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. youtube.com [youtube.com]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Ethylphenyl)maleimide in Bioconjugation

This guide provides a comprehensive technical overview of the mechanism of action and application of N-(4-Ethylphenyl)maleimide in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, kinetic considerations, and practical methodologies that underpin the use of this versatile reagent. We will explore the nuances of its reactivity, the stability of the resultant conjugates, and the strategic advantages it offers, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs).

The Fundamental Chemistry of Maleimide-Thiol Bioconjugation

The cornerstone of this compound's utility in bioconjugation is its highly efficient and selective reaction with sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins and peptides.[1][2] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide's double bond.[3] The result is the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[3]

The reaction's high degree of selectivity for thiols over other nucleophilic groups, such as amines, is most pronounced in a pH range of 6.5 to 7.5.[2][3] Within this window, the thiol group (pKa ≈ 8.5) is sufficiently deprotonated to the more reactive thiolate anion, while primary amines (like the side chain of lysine) remain largely protonated and thus less nucleophilic.[1] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, minimizing off-target modifications.[3]

Below is a diagram illustrating the fundamental mechanism of the maleimide-thiol reaction.

Caption: Michael addition of a thiol to this compound.

The Critical Role of the N-Aryl Substituent: Enhancing Conjugate Stability

A significant challenge in bioconjugation, particularly for therapeutics intended for in vivo applications, is the potential instability of the linker. Traditional N-alkyl maleimide conjugates are susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream.[4][5] This can lead to premature release of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity.[6][7]

N-aryl maleimides, such as this compound, offer a significant advantage in this regard. The electron-withdrawing nature of the aryl group accelerates the hydrolysis of the thiosuccinimide ring to form a stable thio-succinamic acid.[4][6] This ring-opening is an irreversible process that renders the conjugate resistant to the retro-Michael reaction, thus "locking" the payload onto the biomolecule.[4][8]

Studies have shown that N-aryl maleimide conjugates exhibit substantially greater stability in serum compared to their N-alkyl counterparts. For instance, cysteine-linked antibody-drug conjugates prepared with N-aryl maleimides showed less than 20% deconjugation in serum over seven days, whereas analogous N-alkyl maleimide ADCs showed 35-67% deconjugation under the same conditions.[6][7]

The 4-ethylphenyl group of this compound is a weakly electron-donating group. While electron-withdrawing groups on the phenyl ring further accelerate hydrolysis, the aryl nature of the substituent itself provides a significant stability advantage over N-alkyl maleimides.[5] Research indicates that N-aryl maleimides react approximately 2.5 times faster with thiols compared to N-alkyl derivatives, a desirable feature for time-sensitive applications.[1]

The following diagram illustrates the stabilization of the maleimide-thiol adduct through hydrolysis.

Caption: Competing pathways for the thiosuccinimide adduct.

Quantitative Insights: Reaction Parameters and Stability

The successful application of this compound in bioconjugation hinges on a clear understanding of the key reaction parameters. The following tables summarize critical data to guide experimental design.

| Parameter | Recommended Range | Rationale & Considerations |

| pH | 6.5 - 7.5 | Balances thiol deprotonation for optimal reactivity with minimal side reactions (amine reactivity and maleimide hydrolysis).[3] |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) can be used for sensitive biomolecules, though reaction times will be longer. Room temperature reactions are typically complete within 1-2 hours. |

| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | An excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. |